6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
6-(Trifluoromethyl)-3-azabicyclo[310]hexane is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Mechanism of Action
Mode of Action
It is known that the azabicycle structure is present in several bioactive compounds, suggesting that it may interact with biological targets in a similar manner .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Trifluoromethyl)-3-azabicyclo[31Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(Trifluoromethyl)-3-azabicyclo[31Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the use of cyclopropenes and aminocyclopropanes. One common method is the (3 + 2) annulation process, which involves the reaction of cyclopropenes with cyclopropylanilines under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . This method yields the desired bicyclic structure with good efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but may lack the trifluoromethyl group.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group but may have different core structures.
Uniqueness
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the combination of its bicyclic structure and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJGFMLXPMHAHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(F)(F)F)CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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